2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate
Description
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Properties
IUPAC Name |
[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N2O3P/c1-17(2)22-11-6-18(3)16-23(22)29-30(28,24(27)19-12-14-25-15-13-19)21-9-7-20(8-10-21)26(4)5/h7-10,12-15,17-18,22-24,27H,6,11,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQRNDUHICMJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=NC=C3)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-4-yl)methyl)phosphinate is a phosphinate compound notable for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising isopropyl and methyl cyclohexyl groups, a dimethylamino phenyl moiety, and a hydroxy-pyridinyl group attached to a phosphinate core. The synthesis typically involves multi-step reactions that can include phosphonylation and coupling reactions to introduce the various functional groups.
Synthesis Overview
- Starting Materials : Isopropyl-5-methylcyclohexanol, dimethylaminophenol, pyridine derivatives.
- Key Reactions : Phosphorylation, alkylation, and hydrolysis.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological systems.
- Inhibition of Topoisomerase II : The compound has shown significant inhibitory effects on topoisomerase II (topoII), an important enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.
- Antiproliferative Effects : Studies indicate that the compound exhibits antiproliferative activity against several cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung adenocarcinoma).
Antiproliferative Activity
A recent study evaluated the antiproliferative effects of this compound across multiple cancer cell lines:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| DU145 | 15.8 ± 3.4 | Effective against androgen-independent prostate cancer |
| HeLa | 22.5 ± 7.2 | Significant cytotoxicity observed |
| A549 | 10.0 ± 2.0 | High efficacy in lung adenocarcinoma |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Binding Affinity Studies
In silico docking studies have been conducted to assess the binding affinity of the compound to topoII:
| Compound | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| 2-Isopropyl-5-methylcyclohexyl phosphinate | -9.5 | Hydrogen bonds with active site residues |
| Etoposide | -8.7 | Similar binding mode |
These results suggest that the compound may bind similarly to established topoII inhibitors like etoposide, providing insights into its potential as a therapeutic agent.
Q & A
Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural validation. For NMR, focus on resolving peaks for the cyclohexyl, pyridinyl, and phosphinate groups. The hydroxyl proton (from the hydroxy(pyridin-4-yl)methyl moiety) may exhibit broad singlet behavior in DMSO-d₆ . IR should confirm P=O (≈1250 cm⁻¹) and aromatic C-H stretching (≈3050 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. What synthetic routes are feasible for this compound, and how can purity be optimized?
A multi-step approach is typical:
- Step 1: React 4-(dimethylamino)phenylmagnesium bromide with diethyl chlorophosphate to form the phosphinate intermediate.
- Step 2: Introduce the hydroxy(pyridin-4-yl)methyl group via nucleophilic substitution under anhydrous conditions (e.g., THF, −78°C).
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to achieve >95% purity . Monitor reaction progress by TLC (Rf ≈0.3–0.5 in 1:3 ethyl acetate/hexane).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the phosphinate group’s electrophilicity and the pyridinyl moiety’s π-π stacking potential. Molecular docking (AutoDock Vina) against targets like kinase enzymes may reveal binding affinities. Validate predictions with in vitro assays (e.g., kinase inhibition IC₅₀) .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Discrepancies in NMR/IR data often arise from tautomerism (e.g., hydroxyl proton exchange) or stereochemical ambiguity. Solutions:
Q. How does the steric bulk of the 2-isopropyl-5-methylcyclohexyl group influence pharmacological activity?
The cyclohexyl substituent may hinder target binding or improve metabolic stability. Design analogs with smaller groups (e.g., methylcyclohexane) and compare pharmacokinetic profiles. Use LogP calculations (ChemAxon) to correlate hydrophobicity with cell permeability .
Q. What analytical methods quantify trace impurities in synthesized batches?
High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is optimal. Mobile phase: methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects residual catalysts (e.g., Pd from coupling reactions) at ppb levels.
Methodological Considerations
Q. How to optimize reaction conditions for scaling up synthesis?
- Solvent choice: Replace THF with 2-MeTHF for greener chemistry and easier recovery.
- Catalyst screening: Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings (if applicable) to reduce byproducts.
- Process control: Implement inline FTIR for real-time monitoring of intermediate formation .
Q. What in vitro assays are suitable for evaluating bioactivity?
- Cellular uptake: Fluorescence tagging (e.g., BODIPY) combined with confocal microscopy.
- Enzyme inhibition: Kinase Glo assays for ATP-competitive inhibition profiling.
- Cytotoxicity: MTT assays in HEK293 or HepG2 cells, with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
